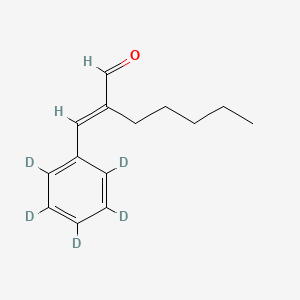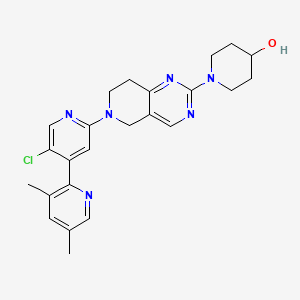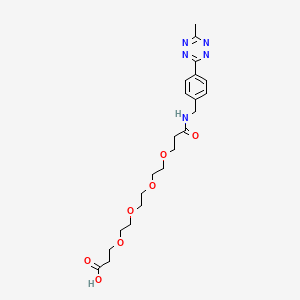
Me-Tet-PEG4-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-COOH involves the incorporation of a tetrazine group into a PEG chain. The general synthetic route includes:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Tetrazine Introduction: The tetrazine group is introduced through a reaction with a tetrazine-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Tetrazine Functionalization: Introduction of the tetrazine group using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities
Analyse Chemischer Reaktionen
Types of Reactions
Me-Tet-PEG4-COOH primarily undergoes:
Inverse Electron Demand Diels-Alder Reactions (iEDDA): This reaction occurs between the tetrazine group and TCO-containing compounds
Substitution Reactions: The carboxyl group can participate in substitution reactions to form esters or amides
Common Reagents and Conditions
Tetrazine Reagents:
TCO Compounds: React with the tetrazine group in iEDDA reactions.
Carboxylation Agents: Used to introduce the carboxyl group
Major Products
Bioconjugates: Formed through iEDDA reactions with TCO-containing biomolecules.
Esters and Amides: Formed through substitution reactions involving the carboxyl group
Wissenschaftliche Forschungsanwendungen
Me-Tet-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for imaging and therapeutic purposes.
Medicine: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various industrial applications
Wirkmechanismus
Me-Tet-PEG4-COOH exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group undergoes specific iEDDA reactions with TCO-containing compounds, enabling targeted chemical bonding.
Molecular Targets: The primary molecular targets are TCO-containing biomolecules, which are conjugated to the PEGylated tetrazine
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
COOH-PEG4-COOH: A similar compound with two carboxyl groups instead of a tetrazine group.
Tetrazine-PEG4-NHS: Another tetrazine-containing PEG linker with an NHS ester group for amine conjugation
Uniqueness
Me-Tet-PEG4-COOH is unique due to its specific tetrazine group, which allows for highly selective iEDDA reactions with TCO-containing compounds. This specificity makes it particularly useful in bioconjugation applications where targeted chemical bonding is essential .
Eigenschaften
Molekularformel |
C22H31N5O7 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30) |
InChI-Schlüssel |
UEWCOLSWCISPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

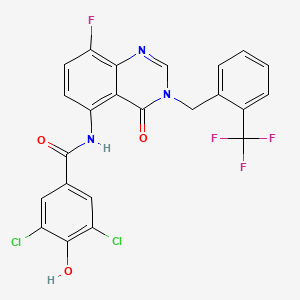
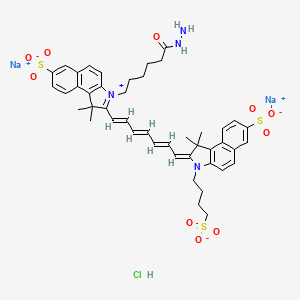
![GeXIVA[1,2]](/img/structure/B12375486.png)
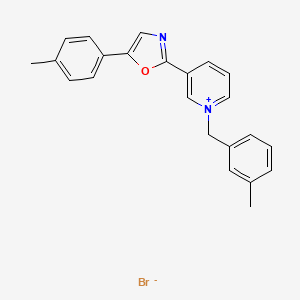
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
